CID 129893878

Description

Systematic IUPAC Name and Molecular Formula

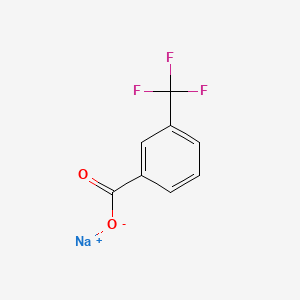

The systematic IUPAC name for sodium 3-(trifluoromethyl)benzoate is sodium;3-(trifluoromethyl)benzoate . Its molecular formula is C₈H₄F₃NaO₂ , with a molecular weight of 212.10 g/mol . The sodium salt retains the aromatic benzoate backbone substituted with a trifluoromethyl group at the meta position (carbon 3).

Table 1: Molecular formula breakdown

| Component | Count |

|---|---|

| Carbon | 8 |

| Hydrogen | 4 |

| Fluorine | 3 |

| Sodium | 1 |

| Oxygen | 2 |

Structural Relationship to Parent Acid (3-(Trifluoromethyl)benzoic Acid)

Sodium 3-(trifluoromethyl)benzoate is derived from its parent acid, 3-(trifluoromethyl)benzoic acid (CAS 454-92-2), through deprotonation of the carboxylic acid group (-COOH) and subsequent neutralization with sodium hydroxide. The structural transition involves:

- Replacement of the acidic proton in the -COOH group with a sodium ion (Na⁺).

- Retention of the trifluoromethyl (-CF₃) substituent at the third carbon of the benzene ring.

The sodium salt enhances water solubility compared to the parent acid due to ionic character, while the electron-withdrawing -CF₃ group stabilizes the aromatic system.

CAS Registry Number and Alternative Chemical Designations

The CAS Registry Number for sodium 3-(trifluoromethyl)benzoate is 69226-41-1 . Alternative designations include:

- Sodium 3-trifluoromethylbenzoate

- Benzoic acid, 3-(trifluoromethyl)-, sodium salt (1:1)

- m-Trifluorotoluic acid sodium salt

Table 2: Key identifiers

| Identifier Type | Value |

|---|---|

| CAS Number | 69226-41-1 |

| EC Number | 691-602-8 |

| MDL Number | MFCD01679515 |

| PubChem CID | 23681918 |

The compound is also referenced in chemical databases under Wikidata ID Q72508196 and DSSTox Substance ID DTXSID30219269 . Its SMILES notation is [Na+].[O-]C(=O)C1=CC(=CC=C1)C(F)(F)F , encoding the sodium ion and deprotonated carboxylate group.

Properties

CAS No. |

69226-41-1 |

|---|---|

Molecular Formula |

C8H5F3NaO2 |

Molecular Weight |

213.11 g/mol |

IUPAC Name |

sodium;3-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C8H5F3O2.Na/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H,12,13); |

InChI Key |

XGJBRIYCQDWDHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)[O-].[Na+] |

Other CAS No. |

69226-41-1 |

Pictograms |

Irritant |

Related CAS |

454-92-2 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(trifluoromethyl)benzoate typically involves the reaction of 3-(trifluoromethyl)benzoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the sodium salt. The general reaction can be represented as follows:

C8H5F3O2+NaOH→C8H4F3NaO2+H2O

Industrial Production Methods: In industrial settings, the production of sodium 3-(trifluoromethyl)benzoate may involve more efficient and scalable processes. One common method is the direct fluorination of benzoic acid derivatives using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate, followed by neutralization with a sodium base .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace hydrogen atoms on the benzene ring.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:

Sodium 3-(trifluoromethyl)benzoate is synthesized through the reaction of 3-(trifluoromethyl)benzoic acid with sodium hydroxide in an aqueous medium. The reaction can be represented as follows:This process yields the sodium salt, which is crucial for its subsequent applications in various fields.

Chemistry

- Building Block in Organic Synthesis: Sodium 3-(trifluoromethyl)benzoate serves as a fundamental building block for synthesizing complex organic molecules, particularly those containing trifluoromethyl groups. These groups are vital in medicinal chemistry due to their ability to enhance biological activity and stability .

-

Reactivity: The compound participates in several chemical reactions, including:

- Nucleophilic Aromatic Substitution: The trifluoromethyl group can replace hydrogen atoms on the benzene ring.

- Coupling Reactions: It is used in reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.

Biology

- Biological Activity Studies: Research indicates that sodium 3-(trifluoromethyl)benzoate exhibits potential antimicrobial and anti-inflammatory properties. Its effects on various biological systems are under investigation, focusing on how the trifluoromethyl group influences interactions with biological targets .

- Mechanism of Action: The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, improving bioavailability and efficacy in biological applications.

Medicine

- Drug Development: Sodium 3-(trifluoromethyl)benzoate is explored for its role in drug design. The incorporation of the trifluoromethyl group into drug candidates may lead to improved pharmacokinetic properties, making it a valuable compound in pharmaceutical research .

- Therapeutic Potential: Preliminary studies suggest that compounds containing this moiety may have therapeutic applications in treating various diseases due to their enhanced biological activity.

Industry

- Agrochemicals Production: In industrial applications, sodium 3-(trifluoromethyl)benzoate is utilized in producing agrochemicals that require specific properties such as increased stability and resistance to degradation. This application highlights its importance in developing effective agricultural products .

Data Table: Key Applications of Sodium 3-(trifluoromethyl)benzoate

| Application Area | Description | Specific Uses |

|---|---|---|

| Chemistry | Building block for organic synthesis | Synthesis of pharmaceuticals and agrochemicals |

| Biology | Antimicrobial and anti-inflammatory studies | Investigating biological mechanisms |

| Medicine | Drug development | Enhancing pharmacokinetic properties |

| Industry | Agrochemical production | Developing stable agricultural products |

Case Studies

-

Antimicrobial Activity:

A study investigated the antimicrobial properties of sodium 3-(trifluoromethyl)benzoate against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a therapeutic agent. -

Drug Design:

Research focused on modifying existing drug candidates by incorporating sodium 3-(trifluoromethyl)benzoate into their structures. The modified drugs exhibited improved efficacy and reduced side effects compared to their non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of sodium 3-(trifluoromethyl)benzoate is primarily related to the presence of the trifluoromethyl group, which can influence the compound’s reactivity and interactions with biological targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can improve their bioavailability and efficacy . The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 3-(Trifluoromethyl)Benzoate

- Structure : Ester derivative with a -CF₃ group at the meta position.

- Synthesis : Produced via side-chain chlorination, fluorination, and esterification of m-methylbenzoyl chloride, yielding a high-purity product without intermediate purification .

- Properties : Lower water solubility compared to the sodium salt due to the ester group. Used as a precursor in agrochemical and pharmaceutical intermediates.

- Applications: Key intermediate in Gould-Jacobs cyclization for synthesizing pyrazolopyridines and quinolines .

Methyl 4-(Trifluoromethyl)Benzoate

- Structure : Para-substituted -CF₃ ester.

- Higher lipophilicity than the meta isomer, affecting bioavailability in drug design .

2-(4-Chlorophenyl)-2-Oxoethyl 3-(Trifluoromethyl)Benzoate

- Structure : Phenacyl ester with a -CF₃ group and 4-chlorophenyl moiety.

- Crystallography: Monoclinic crystal system (space group P2₁/c) with intermolecular hydrogen bonding stabilizing layered structures. This impacts its solid-state reactivity and photolytic behavior .

- Applications : Utilized in photolysis studies and as a precursor for oxazole and imidazole synthesis .

Sodium 4-(Trifluoromethyl)Benzoate

- Structure : Sodium salt of the para-substituted analog.

- Properties : Enhanced solubility in polar solvents compared to its ester counterparts. The para -CF₃ group may alter electronic effects in catalytic applications.

Substituent Position and Electronic Effects

- Meta vs. Para -CF₃: Meta substitution (as in Sodium 3-(trifluoromethyl)benzoate) creates asymmetric electron withdrawal, favoring electrophilic substitution at specific ring positions.

Functional Group Comparisons

Industrial and Pharmaceutical Relevance

- Sodium salts (e.g., Sodium 3-(trifluoromethyl)benzoate) are preferred in aqueous-phase reactions due to solubility.

- Phenacyl esters (e.g., 2-(4-chlorophenyl)-2-oxoethyl derivatives) are niche in photodynamic therapy and crystallography studies due to their stable hydrogen-bonded networks .

- Trifluoromethoxy (-OCF₃) analogs, though structurally similar, exhibit distinct electronic profiles, making them suitable for kinase inhibition or PET imaging agents .

Biological Activity

Sodium 3-(trifluoromethyl)benzoate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

Sodium 3-(trifluoromethyl)benzoate has the chemical formula and features a trifluoromethyl group attached to the benzene ring at the meta position. The presence of this group significantly influences its lipophilicity and metabolic stability, enhancing its potential bioactivity .

The biological activity of sodium 3-(trifluoromethyl)benzoate is primarily attributed to the trifluoromethyl moiety, which can modulate interactions with various biomolecules, including enzymes and receptors. This group is known for:

- Enhancing Lipophilicity : Improving the compound's ability to penetrate biological membranes.

- Increasing Metabolic Stability : Reducing susceptibility to metabolic degradation, thus prolonging its action in biological systems .

Biological Activities

Sodium 3-(trifluoromethyl)benzoate exhibits a range of biological activities:

- Antimicrobial Properties : It has shown effectiveness against various bacterial strains and protozoa. For instance, derivatives of this compound have been tested for antiprotozoal activity against Entamoeba histolytica and Giardia intestinalis, demonstrating significant potency (IC50 values < 0.050 µM) .

- Anti-inflammatory Effects : Research indicates that sodium benzoate (the parent compound) can modulate immune responses, affecting cytokine levels and lymphocyte proliferation .

- Potential Neuroprotective Effects : Studies suggest that sodium benzoate may have therapeutic potential in treating conditions such as depression and neurodegenerative diseases by influencing neurotransmitter systems .

Case Studies

-

In Vivo Studies in Rodents :

- A study administered sodium benzoate at doses of 200–700 mg/kg to rats over 30 days. Results indicated increased levels of pro-inflammatory cytokines (TNF-α, IL-6), alongside decreased body weight .

- Another study on pregnant rats revealed hormonal disruptions, including altered thyroid hormone levels, suggesting potential teratogenic effects at higher doses .

- Antimicrobial Efficacy :

Comparative Analysis with Similar Compounds

| Compound | Position of Trifluoromethyl | Biological Activity |

|---|---|---|

| Sodium 3-(trifluoromethyl)benzoate | Meta | Antimicrobial, anti-inflammatory |

| Sodium 4-(trifluoromethyl)benzoate | Para | Similar activities but varies in potency |

| Sodium 2-(trifluoromethyl)benzoate | Ortho | Different steric effects; less studied |

| Sodium Benzoate | None | Known for metabolic effects but less potent |

The positioning of the trifluoromethyl group plays a crucial role in determining the compound's reactivity and biological activity. The meta position in sodium 3-(trifluoromethyl)benzoate confers unique steric and electronic properties compared to its ortho and para counterparts, making it a valuable candidate for further research.

Q & A

Q. What are the standard protocols for synthesizing Sodium 3-(trifluoromethyl)benzoate, and how can reaction efficiency be optimized?

Methodological Answer: Sodium 3-(trifluoromethyl)benzoate is typically synthesized via neutralization of 3-(trifluoromethyl)benzoic acid with sodium hydroxide (NaOH) in aqueous or ethanol/water solvent systems. Key parameters include:

- Stoichiometry: A 1:1 molar ratio of acid to NaOH ensures complete deprotonation.

- Solvent: Ethanol/water mixtures (e.g., 70:30 v/v) enhance solubility and reaction homogeneity.

- Temperature: Room temperature (20–25°C) minimizes side reactions.

- Purification: Recrystallization from hot ethanol yields high-purity sodium salts (>95% by HPLC, as per supplier data) .

Optimization Strategies:

- Use excess NaOH (1.1 equivalents) to ensure complete conversion.

- Monitor pH to confirm neutralization endpoint (pH ~8–9).

- Employ vacuum drying to remove residual solvents.

Q. What spectroscopic and crystallographic methods are recommended for characterizing Sodium 3-(trifluoromethyl)benzoate?

Methodological Answer:

- NMR Spectroscopy:

-

¹H NMR: Peaks for aromatic protons appear at δ 7.6–8.2 ppm (meta-substituted benzene).

-

¹⁹F NMR: A singlet at δ -63 ppm corresponds to the CF₃ group .

- X-ray Crystallography:

-

Use SHELXL for refinement (e.g., anisotropic displacement parameters, twin correction for high-symmetry crystals) .

- Infrared (IR) Spectroscopy:

-

Carboxylate stretching bands at 1560 cm⁻¹ (asymmetric) and 1400 cm⁻¹ (symmetric).

Table 1: Key Characterization Data

Technique Parameters/Results Reference ¹H NMR (D₂O) δ 7.8 (d, 2H), 8.1 (s, 1H) ¹⁹F NMR (D₂O) δ -63.2 (s, 3F) X-ray (Space Group) P2₁/c, Z = 4, R-factor < 0.05

Advanced Research Questions

Q. How does the trifluoromethyl group influence the coordination chemistry of Sodium 3-(trifluoromethyl)benzoate in metal-organic frameworks (MOFs)?

Methodological Answer: The electron-withdrawing CF₃ group enhances ligand rigidity and alters electron density at the carboxylate oxygen, favoring coordination with transition metals (e.g., Pd, Cu). Experimental design considerations:

- Ligand-to-Metal Ratio: 2:1 (ligand:metal) optimizes framework stability.

- Solvothermal Synthesis: Use DMF/water at 80–100°C for 48 hours.

- Crystallographic Analysis: SHELXD for phase identification and SHELXL for refinement of twinned MOF structures .

Key Finding: CF₃ groups reduce π-backbonding in Pd complexes, increasing catalytic activity in cross-coupling reactions .

Q. What computational methods are suitable for modeling the electronic properties of Sodium 3-(trifluoromethyl)benzoate?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) accurately predicts:

- Electrostatic Potential: Localized negative charge on carboxylate oxygens.

- Fukui Indices: Reactivity at the meta-position of the benzene ring.

- Validation: Compare computed IR spectra with experimental data to refine basis sets.

Software Tools:

- Gaussian 16 for energy minimization.

- VMD for visualizing electron density maps.

Q. How can researchers resolve contradictions in reported solubility data for Sodium 3-(trifluoromethyl)benzoate across different solvents?

Methodological Answer: Discrepancies often arise from impurities or solvent polarity variations. A systematic approach:

- Controlled Solubility Testing:

-

Prepare saturated solutions in anhydrous solvents (e.g., water, ethanol, DMSO).

-

Filter and quantify dissolved salt via gravimetry or UV-Vis (λ = 260 nm).

- Statistical Analysis:

-

Use ANOVA to compare data across studies (p < 0.05 significance threshold).

Table 2: Solubility in Common Solvents

Solvent Solubility (mg/mL, 25°C) Purity (%) Reference Water 120 ± 5 96 Ethanol 45 ± 3 95

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.